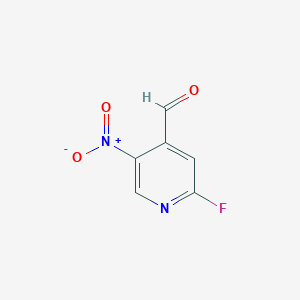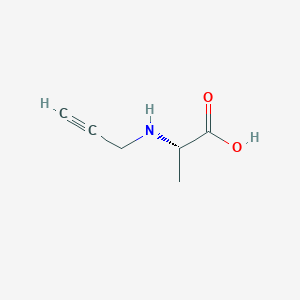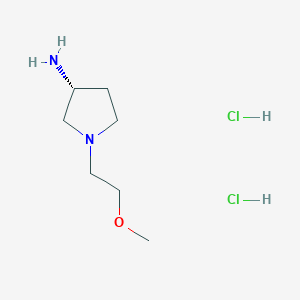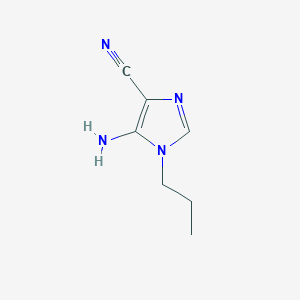![molecular formula C25H15BrO B12824841 4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
4'-Bromospiro[fluorene-9,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H15BrO and a molecular weight of 411.30 g/mol . It is known for its unique spiro structure, which consists of a fluorene and a xanthene moiety connected through a spiro carbon atom. This compound is typically found as a white to dark green powder or crystal and has a melting point of 177-181°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromospiro[fluorene-9,9’-xanthene] involves the bromination of spiro[fluorene-9,9’-xanthene]. The reaction is typically carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 4’-Bromospiro[fluorene-9,9’-xanthene] are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4’-Bromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent spiro[fluorene-9,9’-xanthene] compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted spiro[fluorene-9,9’-xanthene] derivatives.
Oxidation: Formation of spiro[fluorene-9,9’-xanthene] oxides.
Reduction: Formation of spiro[fluorene-9,9’-xanthene].
Scientific Research Applications
4’-Bromospiro[fluorene-9,9’-xanthene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4’-Bromospiro[fluorene-9,9’-xanthene] is primarily based on its ability to undergo various chemical reactions. The bromine atom in the compound can participate in substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its spiro structure imparts unique electronic properties, making it useful in materials science and electronic applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: The parent compound without the bromine atom.
2-Bromospiro[fluorene-9,9’-xanthene]: A similar compound with the bromine atom at a different position.
Spiro[fluorene-9,9’-xanthene] derivatives: Various derivatives with different substituents on the spiro structure.
Uniqueness
4’-Bromospiro[fluorene-9,9’-xanthene] is unique due to the presence of the bromine atom at the 4’ position, which allows for specific reactivity and functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C25H15BrO |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4'-bromospiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C25H15BrO/c26-22-14-7-13-21-24(22)27-23-15-6-5-12-20(23)25(21)18-10-3-1-8-16(18)17-9-2-4-11-19(17)25/h1-15H |
InChI Key |
VUISAGNDUCFIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C(=CC=C5)Br)OC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)


![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)



![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)




